molecular formula C9H10N2O B053438 2-Amino-6-ethoxybenzonitrile CAS No. 123241-42-9

2-Amino-6-ethoxybenzonitrile

Cat. No.: B053438
CAS No.: 123241-42-9
M. Wt: 162.19 g/mol
InChI Key: OREORIYCUIWBGD-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxybenzonitrile is a substituted benzonitrile derivative characterized by an ethoxy (–OCH₂CH₃) group at the 6-position and an amino (–NH₂) group at the 2-position of the benzene ring. This compound belongs to the nitrile family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its reactive cyano (–CN) group.

Properties

CAS No.

123241-42-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-6-ethoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,11H2,1H3

InChI Key

OREORIYCUIWBGD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1C#N)N

Canonical SMILES

CCOC1=CC=CC(=C1C#N)N

Synonyms

Benzonitrile, 2-amino-6-ethoxy-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-amino-6-ethoxybenzonitrile include:

  • 2-Amino-6-methoxybenzonitrile: Methoxy (–OCH₃) substituent instead of ethoxy .
  • 3-(2-(Methylamino)ethoxy)benzonitrile: Ethoxy group linked to a methylamino (–NHCH₃) side chain at the 3-position .
  • 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile: Chlorophenyl and ethylamino substituents .
  • 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Complex coumarin-ethoxy substitutions .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₁₀N₂O 162.19 (theoretical) –NH₂ (2), –OCH₂CH₃ (6)
2-Amino-6-methoxybenzonitrile C₈H₈N₂O 148.16 –NH₂ (2), –OCH₃ (6)
3-(2-(Methylamino)ethoxy)benzonitrile C₁₀H₁₁N₂O 176.22 –OCH₂CH₂NHCH₃ (3)
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 –NHCH₂CH(C₆H₄Cl) (2)

Physicochemical Properties

  • Melting Points: 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile (a coumarin derivative) exhibits a high melting point of 330–332°C due to extended conjugation and hydrogen bonding . Methoxy analogs (e.g., 2-amino-6-methoxybenzonitrile) likely have lower melting points than ethoxy derivatives due to reduced steric bulk and weaker van der Waals interactions .
Table 2: Key Spectral Data
Compound Name IR (CN stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm)
This compound ~2,206 (theoretical) Ethoxy CH₃ (δ ~1.43), CH₂ (δ ~4.23)
2-Amino-4,6-bis(8-ethoxycoumarin) 2,206 (observed) Aromatic H (δ 7.31), NH₂ (δ 7.31)
3-(2-(Methylamino)ethoxy)benzonitrile N/A Methylamino CH₃ (δ ~2.5–3.0)

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